Capsianside F

説明

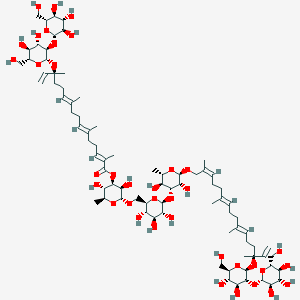

Capsianside F is a diterpenoid glycoside isolated from Capsicum annuum, a plant widely studied for its bioactive secondary metabolites. Structurally, it belongs to the phytane diterpene glycoside family, characterized by a tetracyclic diterpene core conjugated with oligosaccharide moieties.

特性

CAS番号 |

121924-09-2 |

|---|---|

分子式 |

C82H134O37 |

分子量 |

1711.9 g/mol |

IUPAC名 |

[(2S,3R,4R,5S,6S)-2-[(2R,3S,4R,5R,6R)-6-[(2Z,6E,10E,14S)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] (2E,6E,10E,14S)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoate |

InChI |

InChI=1S/C82H134O37/c1-13-81(11,118-79-71(61(96)56(91)49(35-85)111-79)116-76-65(100)59(94)54(89)47(33-83)109-76)31-19-28-41(5)23-15-21-39(3)25-17-27-43(7)37-105-75-67(102)63(98)69(51(113-75)38-106-74-64(99)58(93)52(87)45(9)107-74)115-78-68(103)70(53(88)46(10)108-78)114-73(104)44(8)30-18-26-40(4)22-16-24-42(6)29-20-32-82(12,14-2)119-80-72(62(97)57(92)50(36-86)112-80)117-77-66(101)60(95)55(90)48(34-84)110-77/h13-14,21-22,27-30,45-72,74-80,83-103H,1-2,15-20,23-26,31-38H2,3-12H3/b39-21+,40-22+,41-28+,42-29+,43-27-,44-30+/t45-,46-,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,74+,75+,76-,77-,78-,79-,80-,81+,82+/m0/s1 |

InChIキー |

UVXIGOYHBNYWSC-QDMLHADKSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OCC(=CCCC(=CCCC(=CCCC(C)(C=C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)C)O)O)O)O)O)OC(=O)C(=CCCC(=CCCC(=CCCC(C)(C=C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)O |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C(=C\CC/C(=C/CC/C(=C/CC[C@@](C)(C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)/C)/C)/C)O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)OC(=O)/C(=C/CC/C(=C/CC/C(=C/CC[C@@](C)(C=C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)/C)/C)/C)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(=CCCC(=CCCC(=CCCC(C)(C=C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)C)C)O)O)OC5C(C(C(C(O5)C)O)OC(=O)C(=CCCC(=CCCC(=CCCC(C)(C=C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)O)O)O)O |

溶解性 |

not available |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of capsianosides, including Capsianside F, typically involves the extraction from Capsicum plants. The process begins with the isolation of the plant material, followed by solvent extraction and chromatographic purification to obtain the pure compound .

Industrial Production Methods

Advances in biotechnological methods may also facilitate the production of such compounds in the future .

化学反応の分析

Types of Reactions

Capsianside F, like other diterpene glycosides, can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the glycoside structure.

Reduction: This reaction can alter the double bonds within the diterpene backbone.

Substitution: This reaction can replace specific functional groups with others, potentially modifying the biological activity of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs of Capsianside F .

科学的研究の応用

Capsianside F has shown potential in various scientific research applications, including:

Chemistry: As a model compound for studying glycosidic linkages and diterpene structures.

Biology: Investigating its role in plant defense mechanisms and interactions with other organisms.

Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

Industry: Potential use in developing natural product-based pharmaceuticals and nutraceuticals.

作用機序

The mechanism of action of Capsianside F involves its interaction with specific molecular targets and pathways. It is believed to modulate various signaling pathways, including those involved in inflammation and oxidative stress. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors related to these pathways .

類似化合物との比較

Structural and Chemical Properties

Capsianside F and its analogs exhibit structural diversity primarily in their sugar moieties, linkage positions, and stereochemistry. The following table summarizes key differences:

Note: Capsianside F’s exact structure is inferred from nomenclature conventions and structural trends in the capsianosides family.

Tables

- Table 1: Structural comparison of capsianosides.

- Table 2: Biological activity summary.

Q & A

Q. What analytical techniques are recommended for the structural identification of Capsianside F?

To confirm the structure of Capsianside F, researchers should employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and glycosidic linkages .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Validate molecular weight and fragmentation patterns under high-resolution conditions.

- Infrared Spectroscopy (IR): Identify functional groups (e.g., hydroxyl, carbonyl) to corroborate NMR findings.

Note: Cross-validate results with literature data for known analogs to avoid misassignment .

Q. What synthesis protocols ensure high purity of Capsianside F in laboratory settings?

- Extraction: Optimize solvent systems (e.g., ethanol-water gradients) for plant-derived extraction, followed by column chromatography (silica gel, RP-C18) .

- Semi-synthesis: Use regioselective glycosylation with protected sugar donors under inert conditions to minimize side reactions.

- Purity Assessment: Employ HPLC-DAD/ELSD (>95% purity threshold) and quantify impurities via peak integration .

Q. How can researchers address batch-to-batch variability in Capsianside F bioactivity studies?

- Standardization: Document solvent, temperature, and storage conditions rigorously across batches.

- Positive Controls: Include reference compounds (e.g., quercetin for antioxidant assays) to calibrate inter-assay variability .

- Replicates: Perform triplicate measurements with statistical analysis (ANOVA, p < 0.05) to identify outliers .

Advanced Research Questions

Q. How should experimental designs be structured to investigate Capsianside F’s mechanism of action?

- In Vitro Models: Use cell lines (e.g., HepG2 for hepatoprotective studies) with dose-response curves (IC₅₀/EC₅₀ calculations) .

- Molecular Docking: Apply AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., COX-2, NF-κB) .

- CRISPR-Cas9 Knockouts: Validate target specificity by silencing hypothesized pathways (e.g., apoptosis-related genes) .

Consider FINER criteria: Ensure feasibility (e.g., cost of knockout models) and novelty (untargeted pathways) .

Q. What methodologies resolve contradictions in Capsianside F’s reported bioactivity data?

- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) to identify confounding variables (e.g., endogenous metabolites) .

- Meta-Analysis: Systematically review literature using PRISMA guidelines, highlighting heterogeneity in experimental conditions (e.g., dosage, exposure time) .

- Error Analysis: Quantify uncertainties from instrumentation (e.g., ±5% LC-MS accuracy) and biological replicates .

Q. How can researchers study Capsianside F’s interactions with metabolic pathways in vivo?

- Pharmacokinetics: Conduct longitudinal studies in rodent models, measuring plasma concentration (LC-MS) and tissue distribution .

- Isotope Tracing: Adminstrate ¹³C-labeled Capsianside F to track metabolic flux via GC-MS .

- Gut Microbiome Analysis: Use 16S rRNA sequencing to assess microbial metabolism of Capsianside F in fecal samples .

Methodological Tables

Q. Table 1. Key Techniques for Capsianside F Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。